molecular formula C14H26O B13798155 2-(1-Methylheptyl)cyclohexanone

2-(1-Methylheptyl)cyclohexanone

Cat. No.: B13798155
M. Wt: 210.36 g/mol
InChI Key: BQMQNEXTTHKHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylheptyl)cyclohexanone is a cyclohexanone derivative substituted at the 2-position with a branched alkyl chain (1-methylheptyl). This substituent confers unique physicochemical properties, including increased lipophilicity and steric bulk compared to linear alkyl analogs. The 1-methylheptyl group likely elevates its boiling point relative to smaller alkyl-substituted cyclohexanones and influences its solubility in organic solvents .

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2-octan-2-ylcyclohexan-1-one

InChI

InChI=1S/C14H26O/c1-3-4-5-6-9-12(2)13-10-7-8-11-14(13)15/h12-13H,3-11H2,1-2H3

InChI Key

BQMQNEXTTHKHPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1CCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylheptyl)cyclohexanone typically involves the alkylation of cyclohexanone with 1-methylheptyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of corresponding alkenes or the oxidation of secondary alcohols. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylheptyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position to the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the alpha position, facilitating nucleophilic attack.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-(1-Methylheptyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylheptyl)cyclohexanone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s structure allows it to interact with enzymes and other proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Position and Chain Length Effects

  • 4-n-Heptylcyclohexanone: A para-substituted analog with a linear heptyl chain. Boiling point: 110°C at 0.4 mm Hg. The linear chain and para-position reduce steric hindrance, enhancing packing efficiency and increasing boiling points compared to ortho-substituted analogs .
  • 4-(1-Methylheptyl)cyclohexanone: A para-substituted branched analog. Expected to have a lower melting point than its linear counterpart due to disrupted crystal packing from branching .
  • 2-TERT-BUTYLCYCLOHEXANONE: Ortho-substituted with a bulky tert-butyl group. Melting point: 38.55°C; boiling point: 62.5°C at 4 mm Hg. The bulky group reduces symmetry, lowering melting points compared to linear chains .

Functional Group Variations

  • 2-Isobutyrylcyclohexanone: Features a ketone substituent (isobutyryl). Boiling point: 266°C, significantly higher than alkyl-substituted analogs due to increased polarity and intermolecular dipole interactions .
  • Cyclopentanone,2-(1-methylheptyl)-: A cyclopentanone core with the same substituent. GC-MS retention time: 29.04 (vs. cyclohexanone derivatives).

Unsaturated and Aromatic Derivatives

  • 2-Methyl-5-(1-methylethenyl)cyclohexanone: Contains a methylethenyl group. The unsaturated bond enhances reactivity in addition reactions compared to saturated analogs, useful in synthetic applications .
  • Bis-benzylidene cyclohexanones: Aromatic substituents (e.g., 4-methylbenzylidene) create rigid structures.

Physicochemical and Application Data

Compound Name Substituent/Position Boiling Point (°C) Melting Point (°C) Key Properties/Applications References
4-n-Heptylcyclohexanone n-Heptyl (para) 110 (0.4 mm Hg) N/A High boiling point; liquid crystal precursors
2-TERT-BUTYLCYCLOHEXANONE tert-Butyl (ortho) 62.5 (4 mm Hg) 38.55 Low melting point; fragrance applications
2-Isobutyrylcyclohexanone Isobutyryl (ortho) 266 38 High polarity; intermediate in organic synthesis
Cyclopentanone,2-(1-methylheptyl)- 1-Methylheptyl (ortho) N/A N/A GC-MS retention: 29.04; used in aroma analysis
2-Methyl-5-(1-methylethenyl)cyclohexanone Methylethenyl (ortho) N/A N/A Enhanced reactivity for Diels-Alder reactions

Structural Influences on Performance

  • Chromatographic Selectivity: Cyclohexanone-functionalized chromatographic columns exhibit lower theoretical plate numbers (37,000 m⁻¹) than DMSO-functionalized columns (60,000 m⁻¹), indicating reduced efficiency due to steric effects of the substituent .
  • Thermal Stability : Longer alkyl chains (e.g., n-heptyl) increase boiling points, while branching (e.g., 1-methylheptyl) disrupts packing, lowering melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.